4-(((2,3-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-(((2,3-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a derivative of chromene . The molecule also contains a 2,3-dimethylphenyl group attached to an amino group, which suggests that it might have properties similar to other aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The chromen-2-one group is a heterocyclic compound that includes a benzene ring fused with a heterocyclic pyran ring . The 2,3-dimethylphenylamino group is a derivative of aniline, which is an aromatic amine .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The chromen-2-one group might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution . The 2,3-dimethylphenylamino group could potentially undergo reactions typical of aromatic amines, such as acylation or diazotization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. As a complex organic molecule, it’s likely to be a solid at room temperature. Its solubility would depend on the specific functional groups present in the molecule .
Scientific Research Applications
Anticancer Activity
Coumarins, including derivatives like the one , have been extensively studied for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may contribute to its cytotoxic effects against cancer cells .
Anti-Inflammatory Properties
Coumarins exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways. This compound may help reduce inflammation associated with various diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders .
Antioxidant Effects
The hydroxy and amino groups in the molecule suggest potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations are needed to understand the specific mechanisms involved .
Anti-HIV Activity
Some coumarin derivatives have shown promising anti-HIV activity. Researchers have explored their potential as inhibitors of viral enzymes, making them candidates for antiretroviral therapy .
Anti-Microbial and Anti-Tuberculosis Properties
Coumarins have demonstrated antimicrobial effects against bacteria, fungi, and mycobacteria. This compound may contribute to combating infections, including tuberculosis .
Anti-Alzheimer’s Potential
Given the increasing prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of great interest. Coumarins, including the one , have been investigated for their ability to modulate neuroinflammation and oxidative stress, potentially impacting Alzheimer’s progression .
Other Applications
Additional research areas include anti-platelet activity, anti-viral effects, and DNA gyrase inhibition. However, further studies are necessary to fully elucidate the compound’s mechanisms of action and therapeutic potential .
Future Directions
The future research directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, research could be conducted to optimize its synthesis and to explore its chemical properties in more detail .
properties
IUPAC Name |
4-[(2,3-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-5-4-6-16(13(11)3)20-10-14-8-19(22)23-18-7-12(2)17(21)9-15(14)18/h4-9,20-21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYHLCBGQOKZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
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